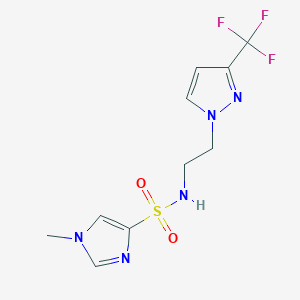
1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H12F3N5O2S and its molecular weight is 323.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈F₃N₅O₂S
- Molecular Weight : 397.39 g/mol
The presence of the trifluoromethyl group and the imidazole ring is significant for its biological activity, as these groups are known to influence the pharmacokinetics and dynamics of similar compounds.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole and imidazole compounds exhibit significant anti-inflammatory properties. For instance, compounds with similar scaffolds have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
| Compound | IC₅₀ (μg/mL) | Target |
|---|---|---|
| Compound A | 71.11 | COX-2 |
| Compound B | 60.56 | COX-2 |
| This compound | TBD | TBD |
The specific IC₅₀ values for this compound are yet to be determined, but its structural analogs have shown promising results.
2. Antimicrobial Activity
Compounds featuring imidazole and pyrazole moieties have been explored for their antimicrobial properties. A study highlighted that certain trifluoromethyl-substituted imidazoles exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that similar compounds could possess antibacterial properties.
3. Anticancer Potential
Research has also pointed towards the anticancer potential of pyrazole derivatives. The mechanism often involves inhibition of specific signaling pathways crucial for cancer cell proliferation. For instance, compounds that disrupt YAP-TEAD interactions have shown efficacy in inhibiting cancer cell growth.
Case Study 1: Inhibition of COX Enzymes
A series of studies conducted on pyrazole derivatives revealed a range of IC₅₀ values against COX enzymes:
- Study Findings : Compounds with a similar structure to our target compound exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential.
Case Study 2: Antimicrobial Efficacy
In vitro studies on imidazole derivatives demonstrated effective inhibition against various bacterial strains, including MRSA:
- Results : The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antimicrobial activity.
Eigenschaften
IUPAC Name |
1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O2S/c1-17-6-9(14-7-17)21(19,20)15-3-5-18-4-2-8(16-18)10(11,12)13/h2,4,6-7,15H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCPMRYRRDLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













